2-(4-Fluoro-3-methylphenyl)propane-2-thiol
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Overview
Description
2-(4-Fluoro-3-methylphenyl)propane-2-thiol is an organic compound characterized by the presence of a thiol group attached to a propane chain, which is further substituted with a 4-fluoro-3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-methylphenyl)propane-2-thiol typically involves the introduction of a thiol group to a pre-formed aromatic compound. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 4-fluoro-3-methylbenzyl chloride, reacts with a thiol reagent under basic conditions. The reaction can be carried out in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as purification through distillation or recrystallization. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-methylphenyl)propane-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The aromatic ring can undergo reduction reactions, although the presence of the fluoro group may influence the reactivity.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles like thiolates or amines in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced aromatic compounds.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
2-(4-Fluoro-3-methylphenyl)propane-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-methylphenyl)propane-2-thiol involves its interaction with molecular targets through the thiol group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The aromatic ring and fluoro substituent may also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluoro-3-methylphenyl)propan-2-ol: Similar structure but with a hydroxyl group instead of a thiol group.
4-(4-Fluoro-2-methylphenyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol: Contains a triazole ring in addition to the aromatic and thiol groups.
Uniqueness
2-(4-Fluoro-3-methylphenyl)propane-2-thiol is unique due to the combination of the thiol group and the fluoro-substituted aromatic ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets.
Properties
Molecular Formula |
C10H13FS |
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Molecular Weight |
184.28 g/mol |
IUPAC Name |
2-(4-fluoro-3-methylphenyl)propane-2-thiol |
InChI |
InChI=1S/C10H13FS/c1-7-6-8(10(2,3)12)4-5-9(7)11/h4-6,12H,1-3H3 |
InChI Key |
CMJODSLBXPTGCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)S)F |
Origin of Product |
United States |
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